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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

generation of Homer1 knockout (KO) mouse models. Homer1 is a critical postsynaptic

scaffolding protein involved in the regulation of glutamate signaling and synaptic plasticity.

Understanding its function through the use of knockout models is pivotal for research in

neuroscience and the development of therapeutics for neurological and psychiatric disorders.

Introduction to Homer1
Homer1 is a member of the Homer family of proteins, which are enriched at the postsynaptic

density (PSD) of excitatory synapses. It acts as an adapter protein, linking metabotropic

glutamate receptors (mGluRs) to downstream signaling effectors, including the inositol 1,4,5-

trisphosphate (IP3) receptor and Shank proteins. This interaction is crucial for modulating

calcium signaling and synaptic function. The Homer1 gene gives rise to multiple splice

variants, including the short, immediate-early gene form Homer1a, and the longer,

constitutively expressed forms Homer1b/c. Disruption of Homer1 function has been implicated

in various neuropsychiatric conditions, including schizophrenia, depression, and addiction.[1]

Phenotypic Summary of Homer1 Knockout Mice
Homer1 knockout mice exhibit a range of behavioral and neurochemical phenotypes relevant

to the study of neuropsychiatric disorders. These mice are viable and fertile.[2] A summary of

the key phenotypic characteristics is presented in the tables below.
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Behavioral Phenotypes
Behavioral Test

Phenotype in Homer1 KO
Mice

Reference

Locomotor Activity

Increased sensitivity to

psychostimulant-induced

locomotion (e.g., cocaine,

methamphetamine).[2]

[2]

Prepulse Inhibition (PPI)

Deficits in sensorimotor gating,

a model for schizophrenia-

related sensory processing

deficits.

[3]

Anxiety-like Behavior

Increased anxiety-like behavior

in tests such as the elevated

plus-maze and novel object

test.[2][3]

[2][3]

Depressive-like Behavior
Enhanced "behavioral despair"

in the forced swim test.[3]
[3]

Learning and Memory

Impaired performance in

spatial learning and memory

tasks such as the radial arm

maze.[2][3]

[2][3]

Social Behavior

Altered social interaction, with

some studies reporting

increased aggression in

heterozygous mice.

Reward-related Behavior

Decreased instrumental

responding for sucrose

rewards.[3]

[3]

Neurochemical Phenotypes
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Neurotransmitter/R
eceptor

Brain Region
Alteration in
Homer1 KO Mice

Reference

Glutamate

(extracellular)
Nucleus Accumbens

Decreased basal

levels.[3]
[3]

Prefrontal Cortex
Increased basal

levels.[3]
[3]

Dopamine

(extracellular)
Nucleus Accumbens

No significant change

in basal levels in pan-

Homer1 KO, but

elevated in Homer1a

specific KO.

[1]

Experimental Protocols
Two primary methods for generating Homer1 knockout mice are detailed below:

CRISPR/Cas9-mediated gene editing and homologous recombination in embryonic stem (ES)

cells.

Protocol 1: CRISPR/Cas9-Mediated Generation of
Homer1 Knockout Mice
This protocol describes the generation of Homer1 knockout mice by inducing a frameshift

mutation or a deletion within the Homer1 gene using the CRISPR/Cas9 system. A common

strategy is to target an early exon, such as exon 2, to ensure a loss-of-function allele.[2] An

alternative is to delete a larger critical region, such as exons 2-6.

Guide RNA (gRNA) Design and Synthesis
Target Selection: Obtain the genomic sequence of the mouse Homer1 gene from the NCBI

or Ensembl database. Identify exon 2 as the primary target.

gRNA Design: Use online CRISPR design tools (e.g., CHOPCHOP, Broad Institute GPP) to

design several single guide RNAs (sgRNAs) targeting exon 2. Select sgRNAs with high
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predicted on-target efficiency and low off-target scores. A recommended strategy is to design

two gRNAs flanking a critical region of exon 2 to induce a deletion.

gRNA Synthesis: Synthesize the designed sgRNAs using an in vitro transcription kit

according to the manufacturer's instructions. Purify the resulting sgRNA and assess its

quality and concentration.

Preparation of Injection Mix
Prepare a microinjection mix containing Cas9 mRNA (or protein) and the synthesized

sgRNA(s) in an RNase-free microinjection buffer.

A typical concentration for microinjection is 100 ng/µl of Cas9 mRNA and 50 ng/µl of each

sgRNA.

Centrifuge the mix to pellet any debris before microinjection.

Microinjection into Mouse Zygotes
Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

Perform pronuclear or cytoplasmic microinjection of the CRISPR/Cas9 mix into the zygotes.

Culture the injected zygotes overnight to the two-cell stage.

Embryo Transfer and Generation of Founder Mice
Transfer the viable two-cell embryos into the oviducts of pseudopregnant recipient female

mice.

Allow the pregnancies to proceed to term. The resulting offspring are the F0 founder

generation.

Genotyping of Founder Mice
At 2-3 weeks of age, obtain a small tissue sample (e.g., tail snip or ear punch) from the F0

pups for genomic DNA extraction.

Perform PCR using primers flanking the targeted region in exon 2.
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Analyze the PCR products by Sanger sequencing or a T7 endonuclease I (T7E1) assay to

identify insertions, deletions (indels), or larger deletions that indicate successful gene editing.

Breed the founder mice with wild-type mice to establish germline transmission and generate

F1 heterozygous mice.

Protocol 2: Generation of Homer1 Knockout Mice
via Homologous Recombination in Embryonic Stem
(ES) Cells
This method involves creating a targeting vector to replace a critical exon of the Homer1 gene

(e.g., exon 2) with a selection cassette via homologous recombination in mouse ES cells.[2]

Construction of the Homer1 Targeting Vector
Isolate Genomic DNA: Isolate genomic DNA from a mouse strain isogenic to the ES cells to

be used (e.g., 129S1/SvImJ).

Amplify Homology Arms: Using high-fidelity PCR, amplify a ~3-4 kb 5' homology arm and a

~3-4 kb 3' homology arm flanking exon 2 of the Homer1 gene.

Assemble the Targeting Vector:

Clone the 5' and 3' homology arms into a targeting vector backbone.

Insert a positive selection cassette (e.g., a neomycin resistance gene, neo, flanked by FRT

sites) between the homology arms.

Include a negative selection marker (e.g., a diphtheria toxin A chain, DTA, or thymidine

kinase, TK) outside of the homology arms to select against random integration.

Flank exon 2 with loxP sites to allow for the future generation of conditional knockout mice,

if desired.

ES Cell Culture and Electroporation
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Culture mouse ES cells on a layer of mitotically inactivated mouse embryonic fibroblasts

(MEFs) or in a feeder-free system with appropriate growth factors to maintain pluripotency.

Linearize the targeting vector by restriction digest.

Electroporate the linearized targeting vector into the ES cells.

Selection of Homologously Recombined ES Cell Clones
Plate the electroporated ES cells onto selection plates containing neomycin (G418) to select

for cells that have incorporated the targeting vector.

After 7-10 days, pick individual drug-resistant ES cell colonies and expand them.

Screen for homologous recombination events by PCR using one primer inside the selection

cassette and another primer outside the homology arm.

Confirm the correct targeting event by Southern blot analysis.

Generation of Chimeric Mice
Inject the correctly targeted ES cell clones into blastocysts from a donor mouse strain with a

different coat color (e.g., C57BL/6J).

Transfer the injected blastocysts into pseudopregnant recipient female mice.

The resulting chimeric offspring will have a mixed coat color, indicating contribution from both

the host blastocyst and the injected ES cells.

Germline Transmission and Breeding
Breed the chimeric mice with wild-type mice of the same strain as the blastocyst (e.g.,

C57BL/6J).

Genotype the agouti (if using 129-derived ES cells and C57BL/6J blastocysts) offspring to

identify those that have inherited the targeted Homer1 allele.

Interbreed heterozygous mice to generate homozygous Homer1 knockout mice.
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Protocol 3: Genotyping of Homer1 Knockout Mice
This PCR-based protocol is used to distinguish between wild-type (+/+), heterozygous (+/-),

and homozygous (-/-) Homer1 knockout mice.

DNA Extraction
Isolate genomic DNA from mouse tail snips or ear punches using a commercially available

DNA extraction kit or a standard phenol-chloroform extraction protocol.

PCR Amplification
Set up a multiplex PCR reaction using three primers: a common forward primer and two

reverse primers, one specific for the wild-type allele and one for the knockout allele.

Primer Sequences for pan-Homer1 Knockout:

Common Forward (19041): 5'-CAA TGC ATG CAA TTC CTG AG-3'

Wild-type Reverse (19042): 5'-CGA GAA ACT TAC ATA TAT CCG CAA A-3'

Mutant Reverse (19043): 5'-GAA CTT CGC GCT ATA ACT TCG-3'[4]

PCR Cycling Conditions (Touchdown PCR):

Initial Denaturation: 94°C for 3 minutes.

10 Cycles of:

94°C for 30 seconds

65°C for 30 seconds (decrease by 0.5°C each cycle)

68°C for 30 seconds

28 Cycles of:

94°C for 30 seconds
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60°C for 30 seconds

72°C for 30 seconds

Final Extension: 72°C for 5 minutes.[4]

Gel Electrophoresis
Run the PCR products on a 1.5-2.0% agarose gel.

Expected Band Sizes:

Wild-type (+/+): A single band at ~234 bp.[4]

Heterozygous (+/-): Two bands, one at ~234 bp and one at ~180 bp.[4]

Homozygous (-/-): A single band at ~180 bp.[4]
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Caption: The Homer1 signaling pathway at the postsynaptic density.
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Caption: Workflow for generating Homer1 knockout mice using CRISPR/Cas9.
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Caption: Workflow for generating Homer1 knockout mice via ES cell targeting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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